molecular formula C9H11N3O B13982228 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 65533-75-7

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B13982228
CAS No.: 65533-75-7
M. Wt: 177.20 g/mol
InChI Key: WCUJEIJYLUNNKS-UHFFFAOYSA-N
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Description

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and hypnotic effects. Additionally, it may interact with other signaling pathways involved in cellular proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

CAS No.

65533-75-7

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C9H11N3O/c10-12-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4H,5-6,10H2,(H,11,13)

InChI Key

WCUJEIJYLUNNKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)N

Origin of Product

United States

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